molecular formula C18H27N3O3S B2720479 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone CAS No. 694473-68-2

4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone

Cat. No. B2720479
CAS RN: 694473-68-2
M. Wt: 365.49
InChI Key: QLLKJKGXBOEANY-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly known as DPSPPK, and it is a derivative of piperazine, a heterocyclic organic compound. DPSPPK is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of DPSPPK is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. DPSPPK has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
DPSPPK has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPSPPK inhibits the proliferation of cancer cells and induces apoptosis. DPSPPK has also been shown to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which may have implications for the treatment of neurological disorders. In addition, DPSPPK has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPSPPK is its versatility. It can be used as a tool compound to study the function of various proteins and enzymes. It can also be used as a building block for the synthesis of novel materials. However, one of the limitations of DPSPPK is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of DPSPPK. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail. Additionally, there is a need to develop more efficient synthesis methods for DPSPPK and its derivatives. Finally, there is a need to investigate the potential of DPSPPK as a building block for the synthesis of novel materials.

Synthesis Methods

The synthesis of DPSPPK involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with piperidone in the presence of a reducing agent such as sodium borohydride. The final product obtained is 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone.

Scientific Research Applications

DPSPPK has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DPSPPK has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, DPSPPK has been studied for its potential as a tool compound to study the function of certain proteins and enzymes. In material science, DPSPPK has been investigated for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-15-6-7-17(14-16(15)2)25(23,24)21-12-10-20(11-13-21)18(22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLKJKGXBOEANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone

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